Benzyl 6-hydroxynicotinate
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Overview
Description
Benzyl 6-hydroxynicotinate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a benzyl ester group and a hydroxyl group at the 6-position of the pyridine ring
Scientific Research Applications
Benzyl 6-hydroxynicotinate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
Target of Action
Benzyl 6-hydroxynicotinate primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase that plays a crucial role in the degradation of nicotinate by aerobic bacteria .
Mode of Action
The compound interacts with its target, NicC, to undergo a decaboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The process substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .
Biochemical Pathways
The action of this compound affects the nicotinate degradation pathway in aerobic bacteria . The compound is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Nine core enzymes are responsible for the catalytic process, and the third step is a non-enzymatic reaction .
Pharmacokinetics
The compound’s interaction with nicc suggests that it may be absorbed and distributed in organisms that express this enzyme .
Result of Action
The action of this compound results in the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA) . This leads to the production of 2,5-dihydroxypyridine (2,5-DHP) with stoichiometric oxidation of NADH to NAD+ . The process is part of the degradation of nicotinate by aerobic bacteria .
Safety and Hazards
Benzyl 6-hydroxynicotinate has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .
Biochemical Analysis
Biochemical Properties
Benzyl 6-hydroxynicotinate is involved in biochemical reactions, particularly in the degradation of nicotinate by aerobic bacteria . It is a substrate for the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC), a Group A FAD-dependent monooxygenase . This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH .
Cellular Effects
It is known that its degradation product, 2,5-DHP, is involved in nicotine catabolism in bacteria . This process provides metabolites, reducing power (electrons), and energy (ATP) for anabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2,5-DHP by the enzyme NicC . This reaction involves the decarboxylative hydroxylation of 6-HNA, a process that is facilitated by the FAD-dependent monooxygenase activity of NicC .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotinate degradation in aerobic bacteria . This pathway involves several oxidoreductive reactions, three of which are catalyzed by oxidases that transfer electrons from their substrates directly to O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 6-hydroxynicotinate can be synthesized through esterification reactions involving 6-hydroxynicotinic acid and benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 6-ketonicotinic acid or 6-carboxynicotinic acid.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various substituted this compound derivatives.
Comparison with Similar Compounds
6-hydroxynicotinic acid: A precursor in the synthesis of Benzyl 6-hydroxynicotinate, featuring similar structural elements but lacking the benzyl ester group.
Benzyl nicotinate: Another ester derivative of nicotinic acid, used primarily as a vasodilator in topical preparations.
Uniqueness: this compound is unique due to the presence of both the benzyl ester and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIRINXNOIQIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427468 |
Source
|
Record name | BENZYL 6-HYDROXYNICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191157-01-4 |
Source
|
Record name | BENZYL 6-HYDROXYNICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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